N-(2-hydroxyphenyl)cyclopropanecarboxamide
Overview
Description
N-(2-hydroxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C₁₀H₁₁NO₂ It features a cyclopropane ring attached to a carboxamide group, with a hydroxyphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Amidation Reaction: The cyclopropanecarboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with 2-aminophenol to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)cyclopropanecarboxylic acid.
Reduction: Formation of N-(2-hydroxyphenyl)cyclopropylamine.
Substitution: Formation of N-(2-alkoxyphenyl)cyclopropanecarboxamide or N-(2-acetoxyphenyl)cyclopropanecarboxamide.
Scientific Research Applications
Chemistry
N-(2-hydroxyphenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the cyclopropane ring provides steric hindrance, enhancing binding specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)cyclopropanecarboxylic acid
- N-(2-methoxyphenyl)cyclopropanecarboxamide
- N-(2-hydroxyphenyl)cyclobutanecarboxamide
Uniqueness
N-(2-hydroxyphenyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyphenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The cyclopropane ring is known for its strain and reactivity, which can lead to unique reaction pathways and products.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)11-10(13)7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGHJTUULGBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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